N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-4-5-19(16-18(17)2)22(26)23-10-11-24-12-14-25(15-13-24)30(27,28)21-8-6-20(29-3)7-9-21;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNORURMAHMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to targetG protein-coupled receptors , specifically alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
Similar compounds, such as piperazine derivatives, have been reported to act asantagonists to their target receptors. As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological response.
Biochemical Pathways
The alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous pathways related tocardiac function , blood pressure regulation , and smooth muscle contraction .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to have potential as an acetylcholinesterase inhibitor. This interaction with the enzyme acetylcholinesterase suggests that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride could have implications in neurological disorders such as Alzheimer’s disease.
Cellular Effects
This compound has shown to influence cell function. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, showing an improvement in their performance in behavioral tests.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been found to lower acetylcholinesterase activity, suggesting a mechanism of action related to enzyme inhibition.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications.
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H32N4O4S2
- Molecular Weight : 492.66 g/mol
- IUPAC Name : N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- Solubility : Water solubility (LogSw): -2.64
- Partition Coefficient (logP) : 2.188
Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors involved in signaling pathways. Specifically, benzamide derivatives have been associated with the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell growth through downregulation of critical proteins involved in cancer progression .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological activities. Compounds containing piperazine rings have been studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in psychiatric disorders.
In Vitro Studies
In vitro assays have shown that related compounds exhibit potent cytotoxicity against human breast cancer cell lines (e.g., MX-1). The EC50 values for these compounds were reported as low as 2 nM, indicating high potency .
In Vivo Studies
Animal models have been utilized to assess the efficacy of these compounds in vivo. For example, xenograft models demonstrated that administration of similar benzamide derivatives resulted in significant tumor size reduction compared to controls, suggesting effective bioavailability and therapeutic action .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O4S2 |
| Molecular Weight | 492.66 g/mol |
| Solubility (LogSw) | -2.64 |
| logP | 2.188 |
| Anticancer EC50 | ~2 nM |
| Target Enzyme | Dihydrofolate reductase |
Scientific Research Applications
Neuropharmacology
The compound exhibits significant interactions with neurotransmitter systems:
- Acetylcholinesterase Inhibition : The primary mechanism involves inhibiting acetylcholinesterase (AChE), which increases acetylcholine levels, enhancing cholinergic neurotransmission. This action is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease .
- Serotonin Receptor Modulation : It shows affinity for serotonin receptors (especially 5-HT1A), indicating potential antidepressant effects by modulating neuronal firing rates and inhibiting serotonin effects.
Anticancer Activity
In vitro studies have demonstrated the compound's anticancer properties:
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to G2/M phase arrest in various cancer cell lines, promoting apoptosis through caspase activation.
| Study | Findings |
|---|---|
| Cell Line A | Induced G2/M phase arrest |
| Cell Line B | Increased apoptosis markers |
Obesity and Metabolic Disorders
The compound has been explored for its potential in treating obesity through orexin receptor agonist activity. This pathway is crucial for regulating energy balance and appetite control.
Synthesis and Mechanism of Action
The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride typically involves several key steps, including the formation of the piperazine moiety and the introduction of sulfonamide functional groups.
Neuropharmacological Studies
A study conducted on hippocampal neurons demonstrated that the compound could prevent serotonin-induced hyperpolarization, supporting its role as a potential antidepressant agent.
Cancer Research
In a series of experiments on different cancer cell lines, the compound was shown to induce apoptosis effectively, suggesting its utility in cancer therapy .
Summary of Biological Activities
The diverse applications of this compound highlight its potential in treating various conditions:
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Neurodegenerative diseases | AChE inhibition | Enhanced cognitive function |
| Depression | Serotonin modulation | Mood regulation |
| Cancer | Cell cycle arrest | Induction of apoptosis |
| Obesity | Orexin receptor activity | Appetite control |
Preparation Methods
Table 1: Comparative Reaction Conditions and Yields
Challenges and Optimization Strategies
- Sulfonylation Selectivity : Competitive N,N'-disubstitution may occur; stoichiometric control (1:1 piperazine:sulfonyl chloride) minimizes by-products.
- Amine Alkylation : Phthalimide protection prevents over-alkylation, ensuring mono-substitution at the piperazine nitrogen.
- Acid Chloride Stability : Anhydrous conditions prevent hydrolysis during coupling.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves:
- Sulfonylation of piperazine : Reacting 4-methoxyphenylsulfonyl chloride with piperazine derivatives to form the sulfonylpiperazine core .
- Coupling with benzamide : Using coupling agents like HBTU or BOP to link the sulfonylpiperazine moiety to 3,4-dimethylbenzamide via an ethyl spacer. THF or DMF is often employed as the solvent, with triethylamine (Et3N) as a base .
- Purification : Silica gel column chromatography (e.g., 10% methanol/dichloromethane) or recrystallization to isolate the hydrochloride salt .
Key Considerations : Optimize reaction time (12–24 hours) and stoichiometry to avoid byproducts like unreacted intermediates or dimerization .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and purity (e.g., aromatic protons at δ 7.74 ppm for benzamide) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 488.6 [M+H]<sup>+</sup> for analogs) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/buffer (65:35) at pH 4.6 to assess purity (>95%) .
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., C, H, N within 0.4% of theoretical values) .
Q. What known biological targets or receptors interact with this compound?
Structural analogs (e.g., D3 receptor antagonists) suggest activity at dopamine D3 receptors due to:
- The sulfonylpiperazine group, which enhances binding affinity through hydrogen bonding with serine residues in the receptor pocket .
- Substituted benzamide moieties contributing to enantioselectivity (e.g., >100-fold selectivity over D2 receptors) . Preliminary assays should include radioligand displacement studies using [<sup>3</sup>H]spiperone or functional cAMP assays .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Strategies include:
- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., (S)-BINOL) during coupling steps to favor desired stereochemistry .
- Temperature Control : Lower reaction temperatures (0–4°C) to minimize racemization during benzamide coupling . Example : A 48% yield of enantiopure dihydrochloride salt was achieved using HBTU/Et3N in THF at 0°C .
Q. What experimental strategies resolve contradictions in receptor binding affinity data?
Address discrepancies by:
- Orthogonal Assays : Compare radioligand binding (e.g., D3 receptor IC50) with functional assays (e.g., β-arrestin recruitment) to confirm mechanism .
- Tissue-Specific Testing : Validate results across cell lines (e.g., HEK293 vs. CHO-K1) to rule out expression-level artifacts .
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to identify key interactions, such as π-π stacking between the benzamide and receptor aromatic residues .
Q. How does the sulfonyl group influence pharmacokinetic properties?
The 4-methoxyphenylsulfonyl group:
- Enhances Solubility : Polar sulfonyl groups improve aqueous solubility (logP reduction by ~1.5 units), critical for bioavailability .
- Modulates Metabolism : Resistance to CYP3A4 oxidation due to electron-withdrawing effects, increasing plasma half-life in preclinical models .
- Receptor Selectivity : Hydrogen bonding with D3 receptor Ser196 improves binding affinity (Ki < 10 nM) while reducing off-target effects .
Data Contradiction Analysis Example
Scenario : Conflicting IC50 values in D3 receptor binding assays.
Resolution Steps :
Reproducibility Check : Repeat assays with identical ligand batches and buffer conditions (pH 7.4, 25°C) .
Ligand Purity : Confirm >95% purity via HPLC and NMR to rule out impurity interference .
Receptor Source : Compare results using recombinant human D3 receptors vs. native tissue extracts to isolate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
